1-[(2-Methylbenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid
Description
1-[(2-Methylbenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid (CAS: 847479-29-2) is a pyrrolidinone derivative featuring a 2-methylbenzoyl substituent at the amino position and a carboxylic acid group at the 3-position of the pyrrolidine ring. This compound is structurally characterized by its bicyclic framework, which combines a five-membered lactam ring (5-oxopyrrolidine) with a substituted benzamide moiety.
Properties
IUPAC Name |
1-[(2-methylbenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-8-4-2-3-5-10(8)12(17)14-15-7-9(13(18)19)6-11(15)16/h2-5,9H,6-7H2,1H3,(H,14,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZWBGNPCHGQTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN2CC(CC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2-Methylbenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through a carboxylation reaction.
Attachment of the 2-Methylbenzoyl Amide Group: This step involves the reaction of the pyrrolidine derivative with 2-methylbenzoyl chloride in the presence of a base to form the amide bond.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
1-[(2-Methylbenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amide and carboxylic acid groups, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide), and acids (e.g., hydrochloric acid). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2-Methylbenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Methylbenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Pyrrolidinone Derivatives
Key Observations:
Electron-Withdrawing Groups (EWGs): Chloro (Cl) and hydroxyl (OH) groups at the benzene ring enhance antioxidant activity by stabilizing radical intermediates. Compound 10 (1.5× ascorbic acid) and Compound 6 (OD = 1.675) exemplify this trend .
Heterocyclic Moieties: 1,3,4-Oxadiazole (Compound 10) and 1,2,4-triazole-5-thione (Compound 21) significantly boost radical scavenging, likely due to their electron-deficient cores and sulfur participation in redox reactions .
Lipophilicity vs. Activity: The target compound’s 2-methylbenzoyl group increases lipophilicity compared to polar substituents (e.g., OH, Cl). While this may reduce water solubility, it could improve bioavailability in lipid-rich environments .
Biological Activity
1-[(2-Methylbenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its significance.
Chemical Structure and Properties
The compound is characterized by a pyrrolidine ring, a carboxylic acid group, and a 2-methylbenzoyl amide group. Its molecular formula is , with a molecular weight of approximately 262.27 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₄N₂O₄ |
| Molecular Weight | 262.27 g/mol |
Antimicrobial Properties
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial activity against multidrug-resistant Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecalis. For instance, compounds derived from this scaffold have shown promising results in vitro against vancomycin-intermediate strains of S. aureus, suggesting their potential as novel antimicrobial agents in the face of rising antibiotic resistance .
Anticancer Activity
In addition to its antimicrobial properties, the compound exhibits anticancer activity. Research has demonstrated that certain derivatives possess cytotoxic effects against human cancer cell lines, including A549 lung cancer cells. The mechanism may involve the inhibition of specific enzymes or receptors that are critical for cancer cell proliferation .
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within microbial and cancerous cells. This interaction may inhibit key metabolic pathways or disrupt cellular functions essential for survival and replication.
Case Studies
- Antimicrobial Study : A study focusing on the antimicrobial efficacy of related compounds revealed that certain derivatives showed effective inhibition against resistant strains of C. difficile and E. faecalis. The structure-dependent nature of these compounds suggests that modifications to the 2-methylbenzoyl group can enhance their efficacy .
- Anticancer Research : Another study highlighted that derivatives with specific substitutions exhibited enhanced cytotoxicity in A549 cells, indicating their potential for further development as anticancer agents. The findings suggest a need for additional research into the structure-activity relationship (SAR) to optimize these compounds for therapeutic use .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
